molecular formula C11H12O3 B1402990 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde CAS No. 25934-52-5

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Cat. No.: B1402990
CAS No.: 25934-52-5
M. Wt: 192.21 g/mol
InChI Key: MLAZVBDTWHMFRL-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS No. 25934-52-5) is a benzaldehyde derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . The compound features a hydroxyl group (-OH) at the 4-position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 3-position of the benzaldehyde core. It is primarily utilized in pharmaceutical research, particularly as a precursor in synthesizing PDE4 (phosphodiesterase-4) inhibitors like roflumilast .

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAZVBDTWHMFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744798
Record name 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25934-52-5
Record name 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde typically involves the following steps:

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and purification steps such as recrystallization or chromatography are employed to isolate the desired product. The scalability of the process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid.

    Reduction: 3-(Cyclopropylmethoxy)-4-hydroxybenzyl alcohol.

    Substitution: 3-(Cyclopropylmethoxy)-4-alkoxybenzaldehyde derivatives.

Scientific Research Applications

While 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a chemical compound with potential applications, the available search results provide limited direct information regarding its specific uses. However, the search does provide information on the preparation of this compound and related compounds like roflumilast, which could indirectly highlight its importance as an intermediate .

Synthesis and Intermediary Role

  • Synthesis Method: this compound can be synthesized by reacting 3-halo-4-hydroxy benzaldehyde with cyclopropyl-carbinol or cyclopropyl-carbinol sodium in a polar solvent under heating conditions .
  • Relevance to Roflumilast: The compound is related to the synthesis of roflumilast, a drug known for its anti-inflammatory effects . Roflumilast acts as a selective inhibitor of the phosphodiesterase enzyme PDE4 .
  • Ester Derivatives: It is used in the synthesis of novel ester derivatives with inhibitory activity toward cAMP-specific phosphodiesterase-4 (PDE4), targeting asthma and chronic obstructive pulmonary disease .

Related Compounds and Their Applications

  • Roflumilast:
    • Roflumilast is an anti-inflammatory drug and a selective, long-acting inhibitor of the phosphodiesterase enzyme PDE4 .
    • It has shown efficacy in reducing pulmonary neutrophil and macrophage burden and preventing the development of experimental emphysema in animal models .
    • Clinical studies indicate that roflumilast reduces the number of neutrophils, eosinophils, and lymphocytes in induced sputum of COPD patients .
  • Tanimilast: Tanimilast is a novel inhaled PDE4 inhibitor that has demonstrated high potency and selectivity .

Limited Direct Applications

  • The provided search results do not offer extensive details on the direct applications of "this compound" itself. The compound appears to be more significant as a chemical intermediate in synthesizing other active compounds .
  • One search result lists the compound as an enzyme inhibitor .
  • The compound is available for purchase from chemical suppliers .

Summary Table

CompoundApplication/Relevance
This compoundIntermediate in the synthesis of pharmaceuticals
RoflumilastAnti-inflammatory drug, selective PDE4 inhibitor, treatment for respiratory diseases such as COPD
TanimilastNovel inhaled PDE4 inhibitor with high potency and selectivity; potential treatment for respiratory diseases

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) by modulating the TGF-β1/Smad signaling pathway. This inhibition reduces the expression of proteins such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .

Comparison with Similar Compounds

Key Properties :

  • Storage : Stable at 2–8°C for short-term use; long-term storage requires -80°C (6 months) or -20°C (1 month) .
  • Purity : Commercial samples typically exceed 95% purity, with research-grade batches achieving >98% .
  • Solubility: Soluble in DMSO and methanol; heating to 37°C with sonication enhances dissolution .

Comparison with Similar Compounds

The structural and functional analogs of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde are compared below based on substituent groups, synthesis routes, biological activity, and physicochemical properties.

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs

Compound Name CAS No. Substituents (Position) Molecular Formula Key Applications
This compound 25934-52-5 -OCH₂C₃H₅ (3), -OH (4) C₁₁H₁₂O₃ PDE4 inhibitor intermediates
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde 151103-09-2 -OCH₂C₃H₅ (3), -OCF₂H (4) C₁₂H₁₂F₂O₃ Roflumilast intermediate
4-(Benzyloxy)-3-hydroxybenzaldehyde N/A -OCH₂C₆H₅ (4), -OH (3) C₁₄H₁₂O₃ Antioxidant synthesis
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate 1243391-44-7 -OCH₂C₃H₅ (3), -OH (4), -COOCH₃ (1) C₁₂H₁₄O₄ PDE4 inhibitor byproduct

Substituent Impact :

  • Cyclopropylmethoxy vs. Benzyloxy : The cyclopropyl group enhances metabolic stability compared to benzyloxy, which is prone to oxidative cleavage .
  • Hydroxy vs. Difluoromethoxy : The difluoromethoxy group in 151103-09-2 increases lipophilicity and PDE4 binding affinity, as seen in roflumilast (IC₅₀ = 0.8 nM for PDE4 inhibition) .

Key Observations :

  • Etherification Efficiency : Cyclopropylmethoxy installation via bromomethylcyclopropane achieves higher yields (93%) compared to benzyl bromide (30%) due to reduced steric hindrance .
  • Oxidation Steps : The difluoromethoxy derivative requires selective fluorination, increasing synthesis complexity .

Activity Insights :

  • PDE4 Selectivity : The difluoromethoxy group in roflumilast’s intermediate enhances selectivity over PDE1–3 and PDE5 by 10,000-fold .
  • Antioxidant Potential: Benzyloxy derivatives exhibit moderate radical scavenging but lack the metabolic stability of cyclopropyl analogs .

Table 4: Physicochemical Comparison

Compound Solubility (DMSO) LogP Stability Hazard Profile
This compound >10 mg/mL 1.8 Stable at -80°C Low toxicity
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde ~5 mg/mL 2.5 Hygroscopic Irritant (skin/eyes)
4-(Bromomethyl)benzaldehyde Insoluble 2.1 Light-sensitive Toxic (bromine release)

Key Differences :

  • Lipophilicity : Fluorinated analogs (e.g., 151103-09-2) exhibit higher LogP, improving membrane permeability but increasing hygroscopicity .
  • Safety : Brominated derivatives (e.g., 4-(bromomethyl)benzaldehyde) pose significant toxicity risks compared to cyclopropylmethoxy variants .

Biological Activity

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 25934-52-5

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Transforming Growth Factor-beta (TGF-β) :
    • Recent studies indicate that the compound can attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT) in A549 lung adenocarcinoma cells. This transition is critical in cancer progression and fibrosis, suggesting a potential role in cancer therapy and anti-fibrotic treatments .
  • Impact on Protein Expression :
    • Treatment with this compound has been shown to suppress the expression of proteins associated with fibrosis, such as alpha-smooth muscle actin (α-SMA) and collagen I, while increasing E-cadherin levels. This modulation of protein expression is crucial for maintaining epithelial integrity and preventing fibrotic changes .
  • Reduction of Smad2/3 Phosphorylation :
    • The phosphorylation levels of Smad2/3, key mediators in the TGF-β signaling pathway, were significantly reduced following treatment with this compound. This suggests that the compound may exert its effects by interfering with TGF-β signaling pathways .

Table: Summary of Biological Activities

ActivityModel/SystemOutcomeReference
Inhibition of TGF-β1-induced EMTA549 cellsDecreased α-SMA and collagen I; increased E-cadherin
Modulation of fibrosis markersRat model (bleomycin-induced pulmonary fibrosis)Suppressed fibrosis markers
Impact on Smad2/3 signalingIn vitroReduced phosphorylation levels

Therapeutic Implications

The findings regarding the biological activity of this compound suggest several therapeutic implications:

  • Anti-Fibrotic Therapy : Given its ability to modulate EMT and fibrosis markers, this compound could be explored as a candidate for treating fibrotic diseases, particularly pulmonary fibrosis.
  • Cancer Treatment : Its effects on TGF-β signaling may position it as a potential therapeutic agent in cancer treatment, especially in preventing metastasis and tumor progression.

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : More extensive animal studies are needed to confirm the efficacy and safety profile of this compound in clinical settings.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will enhance understanding and facilitate the design of more potent derivatives.

Q & A

Basic Questions

Q. What are the key synthetic routes for 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 3,4-dihydroxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile at 40°C for 18 hours yields the product. Post-reaction, purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethyl acetate/hexane mixture) .
  • Optimization : Yield improvements (18% in initial reports) may require adjusting stoichiometry, using phase-transfer catalysts, or exploring microwave-assisted synthesis to reduce reaction time. Monitoring reaction progress via TLC or HPLC is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the cyclopropylmethoxy group (δ ~3.5–4.5 ppm for OCH₂; δ ~0.5–1.5 ppm for cyclopropyl protons) and aldehyde proton (δ ~9.8–10.2 ppm) .
  • FT-IR : Confirm O–H (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and ether C–O (1100–1250 cm⁻¹) stretches.
    • Crystallography : Single-crystal X-ray diffraction reveals planar aromatic rings (maximum displacement: 0.028 Å) and intermolecular O–H⋯O hydrogen bonds (2.65–2.70 Å), forming chains parallel to the [101] direction. Dihedral angles (e.g., 60.3° between benzene and cyclopropyl rings) are critical for understanding steric effects .

Q. What purification strategies are recommended to isolate this compound from byproducts?

  • Stepwise Purification :

Liquid-liquid extraction : Separate unreacted starting materials using dichloromethane/water.

Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to resolve aldehyde derivatives.

Recrystallization : Slow evaporation of ethyl acetate/hexane (1:10 v/v) produces high-purity crystals suitable for X-ray studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMO). The aldehyde group’s LUMO energy indicates susceptibility to nucleophilic attack.
  • Solvent Effects : Simulate polar solvents (e.g., DMF) to assess stabilization of transition states.
    • Validation : Compare predicted activation energies with experimental kinetic data for reactions like aldol condensation or Schiff base formation .

Q. What experimental designs can resolve contradictions in reported biological activities of structurally similar benzaldehyde derivatives?

  • Case Study : If conflicting data exist for antimicrobial activity, design:

Dose-response assays : Test compound across 0.1–100 µM ranges against Gram-positive/negative bacteria.

Structural analogs : Compare with 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 3-ethoxy derivatives to isolate cyclopropylmethoxy’s role.

Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to correlate bioactivity with cellular uptake .

Q. How do crystal packing interactions influence the stability and solubility of this compound?

  • Analysis :

  • Hydrogen Bonding : Intermolecular O–H⋯O bonds (2.68 Å) create 1D chains, enhancing thermal stability (TGA/DSC data).
  • Solubility : Planar stacking reduces solubility in nonpolar solvents; introduce co-crystallizing agents (e.g., nicotinamide) to disrupt packing and improve aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
Reactant of Route 2
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3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

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